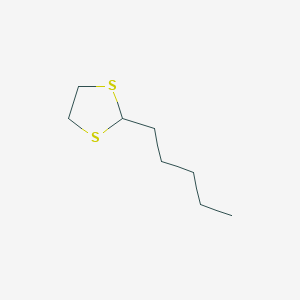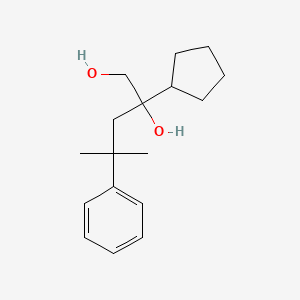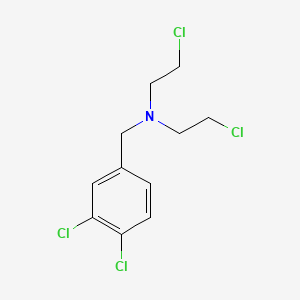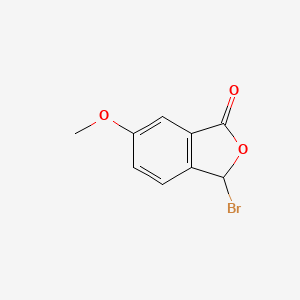
1,3-Dithiolane, 2-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-pentyl- is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a pentyl group attached to the second carbon. The molecular formula of 1,3-Dithiolane, 2-pentyl- is C8H16S2, and it has a molecular weight of 176.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-pentyl- can be synthesized from carbonyl compounds through a thioacetalization reaction. This involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate . The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-pentyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as tungstophosphoric acid and iodine have been employed for large-scale thioacetalization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiolane, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Applications De Recherche Scientifique
1,3-Dithiolane, 2-pentyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane, 2-pentyl- involves its ability to form stable thioacetal linkages, which can protect carbonyl groups during multi-step synthetic processes . Its reactivity is influenced by the presence of the sulfur atoms, which can participate in various chemical transformations, including oxidation and reduction reactions . The compound can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring with two sulfur atoms at positions 1 and 3.
1,2-Dithiolanes: These compounds have a five-membered ring with sulfur atoms at positions 1 and 2.
Uniqueness: 1,3-Dithiolane, 2-pentyl- is unique due to its specific ring structure and the presence of the pentyl group, which can influence its reactivity and physical properties. Compared to 1,3-dithianes, 1,3-Dithiolane, 2-pentyl- has a smaller ring size, which can lead to different reactivity patterns and applications . The presence of the pentyl group also makes it more hydrophobic, which can be advantageous in certain applications .
Propriétés
Numéro CAS |
74585-39-0 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
Clé InChI |
YJUZCFVPNJTKOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8565473.png)
![4-N-[2-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8565479.png)






![2-([1,1'-Biphenyl]-4-yl)-1,2-diphenylethanone](/img/structure/B8565527.png)

![4-{4-[(Dimethylamino)methyl]phenyl}cyclohexan-1-one](/img/structure/B8565537.png)
![7-Bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8565550.png)
